An In-depth Technical Guide to Cytidine-¹³C₉,¹⁵N₃: Structure, Properties, and Advanced Research Applications
An In-depth Technical Guide to Cytidine-¹³C₉,¹⁵N₃: Structure, Properties, and Advanced Research Applications
This guide provides a comprehensive technical overview of Cytidine-¹³C₉,¹⁵N₃, a stable isotope-labeled nucleoside critical for advanced research in metabolomics, structural biology, and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the molecule's fundamental chemical properties, the rationale behind its isotopic labeling, and its practical application in sophisticated analytical methodologies. We will explore not just the "what" but the "why," offering field-proven insights into experimental design and data interpretation.
Introduction: The Significance of Stable Isotope Labeling
In the landscape of modern bioanalysis, the ability to trace and quantify molecules within complex biological systems is paramount. Stable isotope-labeled compounds, such as Cytidine-¹³C₉,¹⁵N₃, are indispensable tools that serve this purpose. Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for handling and use in a wide array of biological systems without introducing radiological hazards.
Cytidine-¹³C₉,¹⁵N₃ is an isotopically enriched analog of the naturally occurring pyrimidine nucleoside, cytidine. In this molecule, all nine carbon atoms are replaced with the heavy isotope ¹³C, and all three nitrogen atoms are replaced with the heavy isotope ¹⁵N. This comprehensive labeling provides a distinct mass shift and unique nuclear magnetic properties, making it an ideal internal standard for mass spectrometry and a powerful probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Its primary roles are as a tracer for metabolic pathway analysis and as a standard for precise quantification in complex biological matrices.[1][2][3][4]
Chemical Structure and Physicochemical Properties
Cytidine is a pyrimidine nucleoside composed of a cytosine base attached to a ribofuranose sugar via a β-N₁-glycosidic bond.[5] It is a fundamental component of Ribonucleic acid (RNA) and a precursor for the synthesis of uridine.[1][6][7] The structure of Cytidine-¹³C₉,¹⁵N₃ is identical to its unlabeled counterpart, with the substitution of ¹²C and ¹⁴N for their heavier stable isotopes.
Structural Information
-
IUPAC Name: 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one (for the unlabeled form).[5]
-
Molecular Formula: [¹³C]₉H₁₃[¹⁵N]₃O₅
-
Key Identifiers: The CAS Number for unlabeled Cytidine is 65-46-3.[5][7] The labeled variant is identified by specific catalog numbers from various suppliers, such as CAS 202406-79-9.[1]
Physicochemical Data
The isotopic labeling results in a significant increase in molecular weight compared to the natural form, which is the basis for its utility in mass spectrometry. Other physical properties are largely comparable to unlabeled cytidine.
| Property | Value | Source |
| Molecular Weight (Labeled) | ~255.18 g/mol | Calculated |
| Molecular Weight (Unlabeled) | 243.22 g/mol | [5] |
| Appearance | White crystalline powder | [5] |
| Solubility (Unlabeled) | Soluble in water (≥100 mg/mL) | [5] |
| Storage Temperature | Room temperature, protected from light and moisture | [7] |
The Rationale and Synthesis of Isotopic Labeling
The synthesis of fully labeled nucleosides is a complex process involving multiple steps of chemical and/or enzymatic reactions.[8] The goal is to incorporate the ¹³C and ¹⁵N isotopes with high efficiency and purity.
Expertise & Experience: The choice to use fully labeled Cytidine-¹³C₉,¹⁵N₃ over partially labeled variants is driven by the experimental goal. For metabolic flux analysis, uniform labeling ensures that the isotopic signature is carried through all downstream metabolites derived from the cytidine backbone, allowing for comprehensive pathway mapping.[9] In quantitative mass spectrometry, the large, distinct mass shift (M+12) moves the analyte signal far from the natural isotopic envelope of unlabeled cytidine and other interfering molecules, dramatically improving the signal-to-noise ratio and quantification accuracy.[2]
The synthesis often starts with simple, commercially available labeled precursors. For instance, ¹³C-glucose can be used as the carbon source in bacterial fermentation to produce uniformly ¹³C-labeled biomass, from which labeled nucleosides can be extracted and purified.[10][11] Chemical synthesis routes can also be employed to build the labeled pyrimidine ring and attach it to a labeled ribose moiety.[12]
Core Applications in Research and Development
Metabolic Tracing and Flux Analysis
Stable isotope tracing is a powerful technique to dissect the complex network of biochemical reactions within a cell.[3][4][13] By introducing Cytidine-¹³C₉,¹⁵N₃ into a biological system (e.g., cell culture), researchers can track the incorporation of the ¹³C and ¹⁵N atoms into various downstream metabolites.
Causality in Experimental Choice: This methodology provides unparalleled insights into metabolic dynamics.[4] For example, tracking the labeled atoms from cytidine into other nucleotides can quantify the activity of nucleotide salvage pathways versus de novo synthesis. This is particularly crucial in cancer research, where metabolic reprogramming is a hallmark of the disease, and understanding these shifts can reveal novel therapeutic targets.[3][14] The analysis is typically performed using high-resolution mass spectrometry (LC-MS) or NMR.
Quantitative Bioanalysis using Isotope Dilution Mass Spectrometry (IDMS)
Cytidine-¹³C₉,¹⁵N₃ serves as an ideal internal standard for the accurate quantification of endogenous cytidine in biological samples like plasma, tissues, or cell extracts.[1][2]
Trustworthiness through Self-Validation: The principle of IDMS relies on adding a known amount of the labeled standard to a sample before processing. Because the labeled standard is chemically identical to the unlabeled analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression during LC-MS analysis. By measuring the ratio of the analyte's mass spectrometric signal to that of the standard, one can calculate the analyte's absolute concentration with high precision and accuracy, effectively correcting for experimental variability.
Structural Biology via NMR Spectroscopy
The incorporation of ¹³C and ¹⁵N is essential for modern biomolecular NMR studies of RNA structure and dynamics.[15][16][17] Natural abundance ¹³C (1.1%) and ¹⁵N (0.37%) provide very weak signals. Labeling the molecule with these isotopes dramatically enhances sensitivity.
Expertise in Methodology: The presence of both ¹³C and ¹⁵N enables a suite of multi-dimensional NMR experiments (e.g., HSQC, HNCO) that are used to assign the chemical shifts of each atom in the RNA molecule.[16][18] These assignments are the first step in determining the three-dimensional structure of the RNA and studying its interactions with proteins or small molecules. The scalar coupling between adjacent ¹³C and ¹⁵N nuclei provides through-bond connectivity information, which is critical for unambiguous resonance assignment.[18]
Experimental Protocol: A Representative Metabolic Tracing Workflow
This protocol outlines a general methodology for a cell-based stable isotope tracing experiment using Cytidine-¹³C₉,¹⁵N₃ to investigate nucleotide metabolism.
Protocol Pillar: Self-Validating System: This workflow includes critical steps for quenching and extraction that are designed to preserve the metabolic state of the cells, ensuring the trustworthiness of the final data. Parallel processing of unlabeled control samples is essential for background correction and validating the observed labeling patterns.
Step 1: Cell Culture and Labeling
-
Culture cells of interest to mid-log phase in standard growth medium.
-
Prepare a labeling medium by supplementing base medium (lacking unlabeled cytidine) with a known concentration of Cytidine-¹³C₉,¹⁵N₃ (e.g., 100 µM).
-
Remove the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells and incubate for a defined time course (e.g., 0, 1, 4, 8, 24 hours).
Step 2: Rapid Quenching of Metabolism
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to halt metabolic activity.
-
Aspirate the PBS completely.
Step 3: Metabolite Extraction
-
Add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to the cells.
-
Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
Step 4: Sample Preparation and Analysis
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in a suitable solvent for the analytical platform (e.g., 50% acetonitrile for LC-MS).
-
Analyze the samples using high-resolution LC-MS or NMR to detect and quantify the mass isotopologues of downstream metabolites.
Step 5: Data Analysis
-
Identify metabolite peaks based on accurate mass and retention time.
-
Determine the mass isotopologue distribution (MID) for each metabolite of interest.
-
Correct for the natural abundance of stable isotopes in the unlabeled fraction.
-
Use the corrected MIDs to calculate fractional enrichment and model metabolic fluxes.
Workflow Visualization
Caption: A generalized workflow for a stable isotope tracing experiment.
Safety and Handling
According to safety data sheets for unlabeled cytidine, the substance does not meet the criteria for classification as hazardous.[19] However, as with any laboratory chemical, standard safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place.[7]
Conclusion
Cytidine-¹³C₉,¹⁵N₃ is a sophisticated and powerful research tool. Its value lies not just in its labeled nature, but in the carefully designed experimental systems it enables. From elucidating complex metabolic networks in disease models to providing the absolute quantification needed for pharmacokinetic studies and enabling the high-resolution structural analysis of RNA, this molecule is a cornerstone of modern quantitative bioscience. The methodologies described herein, grounded in principles of causality and self-validation, empower researchers to generate high-quality, trustworthy data that advances our understanding of biology and medicine.
References
-
Title: Cytidine | C9H13N3O5 | CID 6175 | Source: PubChem, National Institutes of Health | URL: [Link]
-
Title: Chemical Synthesis of 13C and 15N Labeled Nucleosides | Source: ResearchGate | URL: [Link]
-
Title: The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization | Source: National Institutes of Health (PMC) | URL: [Link]
-
Title: Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies | Source: MDPI | URL: [Link]
-
Title: Comparative structural analysis of cytidine, ethenocytidine and their protonated salts III. 1H, 13C and 15N NMR studies at natural isotope abundance | Source: National Institutes of Health | URL: [Link]
-
Title: Stable Isotope Tracers for Metabolic Pathway Analysis | Source: PubMed | URL: [Link]
-
Title: Synthesis of stable-isotope-labelled cytidine, 5-methylcytidine and 5-hydroxymethylcytidine | Source: ResearchGate | URL: [Link]
-
Title: Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR | Source: National Institutes of Health (PMC) | URL: [Link]
-
Title: Advances in Isotope Labeling for Solution Nucleic Acid Nuclear Magnetic Resonance Spectroscopy | Source: National Institutes of Health (PMC) | URL: [Link]
-
Title: Safety Data Sheet: Cytidine | Source: Carl ROTH | URL: [Link]
-
Title: ¹H NMR spectra for stability study of cytidine | Source: ResearchGate | URL: [Link]
-
Title: Metabolomics and isotope tracing | Source: National Institutes of Health (PMC) | URL: [Link]
-
Title: Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation | Source: ACS Publications | URL: [Link]
-
Title: Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy | Source: MDPI | URL: [Link]
-
Title: ¹⁵N,¹³C - Protein NMR | Source: University of Leicester | URL: [Link]
-
Title: Synthesizing Stable Isotope-Labeled Nucleic Acids | Source: Silantes | URL: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies | MDPI [mdpi.com]
- 4. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytidine | C9H13N3O5 | CID 6175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. isotope.com [isotope.com]
- 7. isotope.com [isotope.com]
- 8. researchgate.net [researchgate.net]
- 9. immune-system-research.com [immune-system-research.com]
- 10. protein-nmr.org.uk [protein-nmr.org.uk]
- 11. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]
- 12. researchgate.net [researchgate.net]
- 13. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Comparative structural analysis of cytidine, ethenocytidine and their protonated salts III. 1H, 13C and 15N NMR studies at natural isotope abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in Isotope Labeling for Solution Nucleic Acid Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. carlroth.com [carlroth.com]
